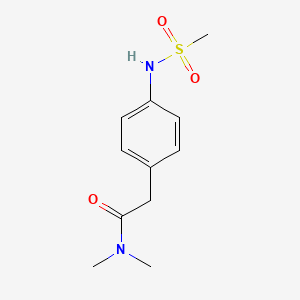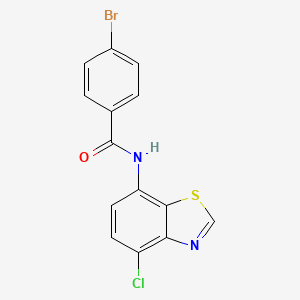![molecular formula C18H22N2O5S B6542812 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070960-57-4](/img/structure/B6542812.png)
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, also known as DMBA, is an organosulfur compound that has been studied for a variety of scientific and industrial applications. It is a colorless, water-soluble compound with a molecular weight of 390.4 g/mol. DMBA has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide has been studied for a variety of scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers. In addition, this compound has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of some bacteria.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is not fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. In addition, this compound has been shown to inhibit the growth of some bacteria, which may be due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage to cells. In addition, it has been shown to inhibit the growth of some bacteria, suggesting that it may have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide in laboratory experiments include its low cost, water solubility, and its ability to be used as a reagent in organic reactions. However, there are some limitations to its use, including its potential to cause irritation to the skin and eyes, as well as its potential to be toxic at high concentrations.
Direcciones Futuras
Future studies of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide could focus on further exploring its potential as an antioxidant and antimicrobial agent. In addition, further research could be done on its potential use as a reagent in organic reactions and its ability to be used as a solvent for organic reactions. Furthermore, research could be done to explore its potential as a drug delivery system, such as for targeted drug delivery to specific cells and tissues. Finally, research could be done to explore the potential of this compound as a polymerization reagent, which could be used to create novel polymers with specific properties.
Métodos De Síntesis
The synthesis of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide can be accomplished by a three-step reaction sequence. The first step involves the reaction of 3,4-dimethoxybenzenesulfonamide with dimethylacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound, this compound. The second step involves the hydrolysis of the intermediate product, which yields the desired product, this compound. The third step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)15-9-10-16(24-3)17(12-15)25-4/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQSROVVSGWPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542738.png)
![3-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542745.png)
![5-chloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542761.png)
![2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542767.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)
![5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542799.png)
![1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide](/img/structure/B6542800.png)

![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

